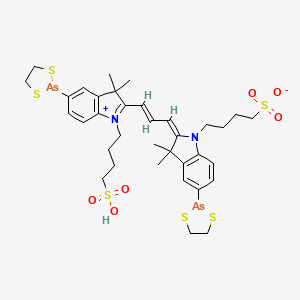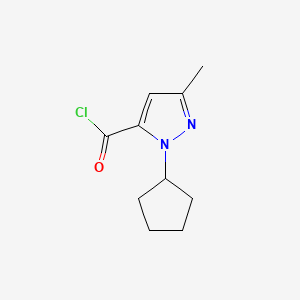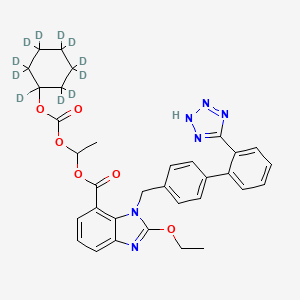
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” is a chemical compound with the molecular formula C35H46As2N2O6S6 and a molecular weight of 932.98 . It is used as a reference standard in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” is represented by the formula C35H46As2N2O6S6 .Physical And Chemical Properties Analysis
“Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3” has a molecular weight of 932.98 . No further physical or chemical properties were found in the available resources.Wissenschaftliche Forschungsanwendungen
Biological Labeling
Cyanine dyes, including “Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3”, are commonly used in biological labeling . They can be chemically linked to either nucleic acids or protein molecules for visualization and quantification purposes .
Comparative Genomic Hybridization
In the field of genomics, cyanine dyes are used in comparative genomic hybridization . This technique allows researchers to compare differences in the genomic content of different cells or tissues .
Gene Chips
Gene chips, also known as DNA microarrays, often use cyanine dyes for transcriptomics studies . These chips allow for the simultaneous analysis of thousands of gene expressions .
Proteomics Studies
Cyanine dyes are used in various studies in proteomics, such as RNA localization . This involves tracking the location and movement of RNA within cells .
Fluorescence Resonance Energy Transfer (FRET)
FRET is a technique used to study molecular interactions . Cyanine dyes, due to their fluorescence properties, are often used as donor or acceptor molecules in FRET experiments .
Fluorescent Immunoassays
Fluorescent immunoassays, which are tests that use antibodies and fluorescence to detect specific substances, often use cyanine dyes . The fluorescence of the dye allows for easy detection and quantification of the target substance .
J-Aggregates
Cyanine dyes can form J-aggregates, which result in much narrower absorption and emission peaks, along with a redshift in their spectra . This property is of interest in both basic and applied science .
Fluorescence Efficiency Enhancement
Studies have shown that the fluorescence efficiency of sulfated cyanine dyes, such as “Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3”, can significantly enhance after attachment to the DNA chain . This property can be exploited in various applications where increased fluorescence efficiency is desired .
Wirkmechanismus
Target of Action
Bis(dithiarsolanyl)-bis(sulfobutyl) Cyanine 3, commonly referred to as Cy3, primarily targets the mitochondria in cancer cells . The mitochondria play a crucial role in cellular energy production and apoptosis, making them a significant target for cancer therapies.
Mode of Action
This process increases the cytotoxicity of the compound, leading to cell death .
Result of Action
Cy3 is a fluorescent compound with an excitation peak at 555 nm and an emission peak at 569 nm . When conjugated to DNA, the fluorescence efficiency of Cy3 is sequence-dependent, with adjacent purines resulting in higher intensity and adjacent cytosines resulting in lower intensity . This property makes Cy3 a useful tool in various applications, including qPCR, sequencing, fluorescence in situ hybridization, Förster resonance energy transfer, and labeling for microarray hybridization .
Eigenschaften
IUPAC Name |
4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46As2N2O6S6/c1-34(2)28-24-26(36-46-18-19-47-36)12-14-30(28)38(16-5-7-22-50(40,41)42)32(34)10-9-11-33-35(3,4)29-25-27(37-48-20-21-49-37)13-15-31(29)39(33)17-6-8-23-51(43,44)45/h9-15,24-25H,5-8,16-23H2,1-4H3,(H-,40,41,42,43,44,45) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHHTMYURAAYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)[As]6SCCS6)(C)C)CCCCS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46As2N2O6S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
933.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S,2R)-1-Hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B585413.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)acetamide](/img/structure/B585415.png)



![3-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585429.png)
![2-[(Dimethoxyphosphorothioyl)sulfanyl]-4-methoxy-4-oxobutanoic acid](/img/structure/B585430.png)
